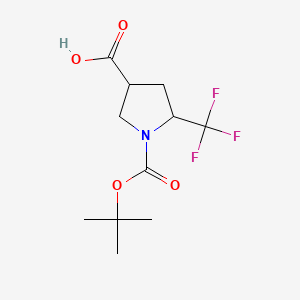

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. The stereochemistry of the compound is specified by the (3R,5R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Properties

Molecular Formula |

C11H16F3NO4 |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(8(16)17)4-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

IJICRWMXIHZDHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized using the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the trifluoromethyl group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The Boc group serves as a protective group, preventing unwanted side reactions during biochemical assays.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.

3-Mercaptopropanyl-N-hydroxysuccinimide ester: Utilized as a crosslinking reagent in protein-polymer conjugates.

Uniqueness

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a Boc group. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications.

Biological Activity

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 2639391-87-8) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for interaction with various biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16F3NO4

- Molecular Weight : 283.25 g/mol

- CAS Number : 2639391-87-8

The compound has been studied for its interaction with specific receptors and enzymes, particularly in the context of antiviral and antibacterial activities:

- CCR5 Receptor Antagonism : Similar compounds have shown significant potency against the CCR5 receptor, which is crucial in HIV pathogenesis. For instance, tetrasubstituted pyrrolidines with a similar structure demonstrated low nanomolar potency against CCR5, indicating a potential pathway for this compound to exhibit antiviral properties .

- Antibacterial Activity : Research indicates that compounds with structural similarities have demonstrated effective inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication. Such activity suggests that this compound may also possess antibacterial properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antiviral Efficacy : A study on related pyrrolidine derivatives indicated that modifications in the molecular structure can enhance binding affinity to the CCR5 receptor, leading to improved antiviral efficacy against HIV. The compound's ability to inhibit viral replication was evaluated using PBMC models, showing promising results .

- Antibacterial Potential : In vivo studies demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both multidrug-resistant and non-multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.